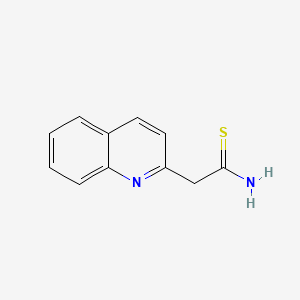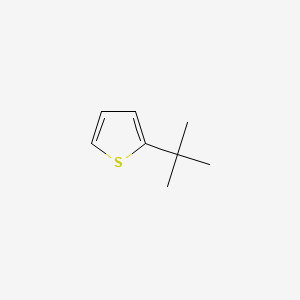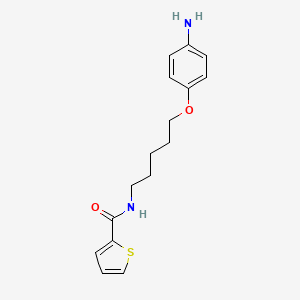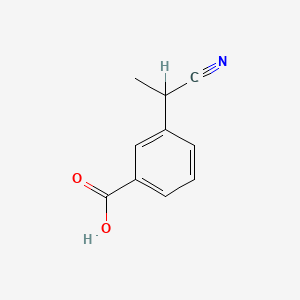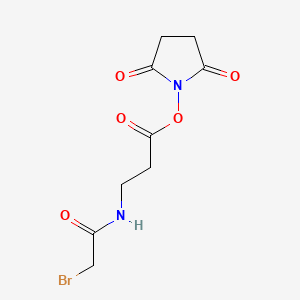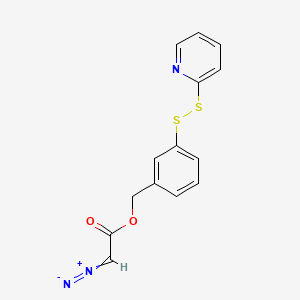
5-溴-L-色氨酸
描述
5-溴-L-色氨酸: 是氨基酸色氨酸的溴化衍生物,其特征在于色氨酸吲哚环的第 5 位被溴原子取代。
科学研究应用
化学: 5-溴-L-色氨酸用作合成各种复杂有机分子的构建块。其独特的溴化结构允许选择性官能化,使其在有机合成中具有价值。
生物学: 在生物学研究中,5-溴-L-色氨酸用于研究蛋白质结构和功能。它可以掺入蛋白质中以研究溴化对蛋白质活性及其稳定性的影响。
医学: 该化合物具有潜在的治疗应用。 例如,它已被研究用于其抑制镰状细胞血红蛋白聚合的能力,使其成为治疗镰状细胞性贫血的候选药物 .
工业: 在工业领域,5-溴-L-色氨酸用于生产药品和农药。 其独特的特性使其成为合成各种生物活性化合物的宝贵中间体 .
作用机制
5-溴-L-色氨酸的作用机制涉及其与特定分子靶标的相互作用。例如,在镰状细胞性贫血的背景下,该化合物通过与血红蛋白分子上的特定位点结合来抑制镰状细胞血红蛋白的聚合。 这可以防止形成纤维状聚集体,这些聚集体导致红细胞的特征性镰状形状 .
生化分析
Biochemical Properties
5-Bromo-L-tryptophan is involved in various biochemical reactions. It can be part of peptides, cyclic peptides, indole alkaloids, ergot alkaloids, and macrocycles .
Cellular Effects
These effects suggest that 5-Bromo-L-tryptophan influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
5-Bromo-L-tryptophan is involved in the metabolic pathways of certain marine organisms
准备方法
合成路线和反应条件: 5-溴-L-色氨酸的合成通常涉及 L-色氨酸的溴化。一种常见的方法是使用溴或 N-溴代琥珀酰亚胺 (NBS) 作为溴化剂。反应通常在水性或有机溶剂中,在受控温度条件下进行,以确保选择性地在吲哚环的第 5 位进行溴化。
工业生产方法: 5-溴-L-色氨酸的工业生产可以通过生物技术工艺实现。例如,表达特定卤化酶的谷氨酸棒状杆菌重组菌株可用于通过发酵生产 5-溴-L-色氨酸。 这种方法被认为是环保且高效的 .
化学反应分析
反应类型: 5-溴-L-色氨酸可以发生各种化学反应,包括:
取代反应: 溴原子可以被其他亲核试剂取代。
氧化和还原反应: 吲哚环可以在特定条件下被氧化或还原。
偶联反应: 该化合物可以参与偶联反应以形成更复杂的分子。
常见试剂和条件:
取代反应: 可以使用诸如叠氮化钠或硫醇之类的试剂。
氧化反应: 氧化剂如高锰酸钾或过氧化氢。
还原反应: 还原剂如硼氢化钠。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,用叠氮化钠取代可以生成 5-叠氮-L-色氨酸,而用高锰酸钾氧化可以生成 5-溴吲哚-3-羧酸 .
相似化合物的比较
类似化合物:
- 5-氟-L-色氨酸
- 5-甲基-L-色氨酸
- 5-羟基-L-色氨酸
比较: 5-溴-L-色氨酸由于溴原子的存在而独一无二,该原子赋予其独特的化学和生物学性质。与 5-氟-L-色氨酸相比,溴原子更大,极化性更强,导致不同的反应性和与生物靶标的相互作用。 同样,5-甲基-L-色氨酸和 5-羟基-L-色氨酸具有不同的取代基,影响其化学行为和应用 .
属性
IUPAC Name |
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNJQUJBMDHJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315301 | |
| Record name | 5-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25197-99-3 | |
| Record name | 5-Bromo-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25197-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromotryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240660 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





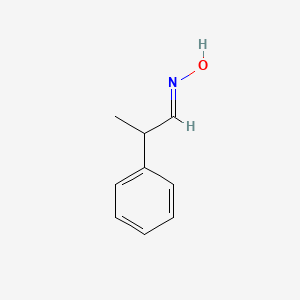
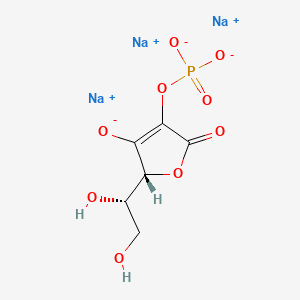
![[3-(prop-2-ynoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1664573.png)

